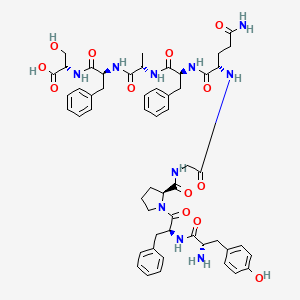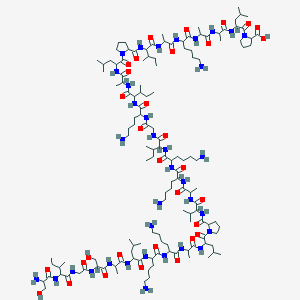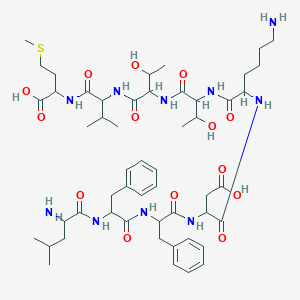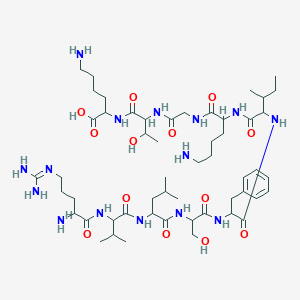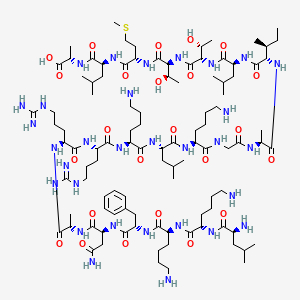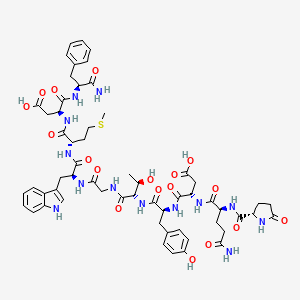
Melanocyte protein Pmel 17 precursor (44-59)
カタログ番号:
B612789
CAS番号:
195523-86-5
分子量:
2105.27
InChIキー:
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Melanocyte Protein PMEL 17 (44-59) refers to a specific segment within the PMEL protein, also known as GP100 . This segment spans from the 44th to the 59th amino acid in the protein sequence . Notably, this peptide sequence is relevant in the contexts of human, bovine, and mouse species .
Synthesis Analysis
PMEL 17 is a melanocyte-specific type I transmembrane glycoprotein . It is enriched in melanosomes, which are the melanin-producing organelles in melanocytes . This protein plays an essential role in the structural organization of premelanosomes . It is involved in generating internal matrix fibers that define the transition from Stage I to Stage II melanosomes . This protein undergoes a complex pattern of post-translational processing and modification that is essential to its proper functioning .Molecular Structure Analysis
The molecular weight of Melanocyte Protein PMEL 17 (44-59) is 2105.32 . The sequence of this protein is Trp-Asn-Arg-Gln-Leu-Tyr-Pro-Glu-Trp-Thr-Glu-Ala-Gln-Arg-Leu-Asp . The formula of this protein is C95H137N27O29 .Chemical Reactions Analysis
PMEL 17 forms physiological amyloids that play a central role in melanosome morphogenesis and pigmentation . The maturation of unpigmented premelanosomes from stage I to II is marked by the assembly of processed amyloidogenic fragments into parallel fibrillar sheets, which elongate the vesicle into a striated ellipsoidal shape .Physical And Chemical Properties Analysis
The Melanocyte Protein PMEL 17 (44-59) should be stored at -20 or even -70 degrees Celsius . After dissolution, it should be stored at -70 degrees Celsius in aliquots to avoid repeated freeze-thaw cycles .科学的研究の応用
Chromosomal Mapping and Structural Analysis
- Melanocyte protein Pmel 17 precursor is preferentially expressed in melanocytes. Its expression correlates with melanin content, and its chromosomal location has been mapped in mice and humans. It is composed of 645 amino acids and contains a potential membrane anchor segment, indicating it may be a membrane-associated protein in melanocytes. The protein also features five potential N-glycosylation sites and high levels of serine and threonine (Kwon et al., 1991).
Genetic Mutations and Coat Color
- A study on mice identified a single nucleotide insertion in the Pmel 17 gene, which is predicted to alter the protein's C-terminus. This mutation correlates with the silver coat color locus in mice, suggesting a role in pigmentation (Kwon et al., 1995).
Amyloid Fibril Formation
- Pmel17 mediates early steps in melanosome formation, where proteolytic fragments form insoluble, amyloid-like fibrils. Specific domains within Pmel17, particularly an N-terminal domain and a polycystic kidney disease-1 domain, are essential for this fibril formation. These findings shed light on the structural core of Pmel17 amyloid and its role in melanosome biogenesis (Watt et al., 2009).
Role in Melanogenesis
- The Pmel 17/silver locus protein, associated with progressive graying in mice, lacks known melanogenic catalytic activities. Instead, it may contribute to melanogenesis as a structural protein, supporting the melanosome matrix and possibly playing a novel catalytic function in melanin production (Kobayashi et al., 1994).
Premelanosome Morphogenesis
- Pmel17 initiates premelanosome morphogenesis within multivesicular bodies. This process suggests that Pmel17 directly influences the biogenesis of premelanosomes, essential subcellular organelles for melanin synthesis and storage (Berson et al., 2001).
Melanosome Transfer and Cosmetic Applications
- Quantitative measurement of Pmel 17 in human melanocyte-keratinocyte co-cultures provides a method to evaluate melanosome transfer. This approach can facilitate the development of whitening compounds, demonstrating Pmel 17's potential application in cosmetic science (Verdy et al., 2012).
Immunological Role in Melanoma
- Pmel-17/gp100, a melanocyte-specific protein, is recognized by human CTL (Cytotoxic T Lymphocytes) in an HLA-A3-restricted manner. This recognition plays a significant role in the immune response against melanoma, suggesting its importance in cancer immunotherapy (Skipper et al., 1996).
Potential in Antibody Drug Conjugate Therapy
- A monoclonal antibody against PMEL, a melanocyte-specific glycoprotein, shows promise for antibody drug conjugate therapy in pigmentary diseases. This finding underscores PMEL's potential as a target in specific therapeutic applications (Shi et al., 2014).
作用機序
Safety and Hazards
特性
CAS番号 |
195523-86-5 |
|---|---|
分子式 |
C95H137N27O28 |
分子量 |
2105.27 |
配列 |
WNRQLYPEWTEAQRLD |
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanocyte protein Pmel 17 precursor (44-59) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
chemerin C-terminal peptide
Cat. No.: B612706
CAS No.:
Ceratotoxin A
Cat. No.: B612707
CAS No.: 150671-04-8
MK-2206 (dihydrochloride)
Cat. No.: B612709
CAS No.: 142479-13-8
H-DL-Leu-DL-Phe-DL-Phe-DL-Asp-DL-Lys-DL-xiThr-DL-xiThr-...
Cat. No.: B612710
CAS No.: 913545-15-0


